molecular formula C24H26O3 B11635102 7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11635102
M. Wt: 362.5 g/mol
InChI Key: IOJKFRVFQWYOSX-UHFFFAOYSA-N
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Description

7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromen core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the tetramethylbenzyl group: This step involves the reaction of the chromen core with 2,3,5,6-tetramethylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting key signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 7-methyl-9-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 7-methyl-9-[(3-methyl-2-butenyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Uniqueness

The uniqueness of 7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its specific substitution pattern and the presence of the tetramethylbenzyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

7-methyl-9-[(2,3,5,6-tetramethylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C24H26O3/c1-13-9-21(26-12-20-16(4)14(2)11-15(3)17(20)5)23-18-7-6-8-19(18)24(25)27-22(23)10-13/h9-11H,6-8,12H2,1-5H3

InChI Key

IOJKFRVFQWYOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(C(=CC(=C4C)C)C)C

Origin of Product

United States

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